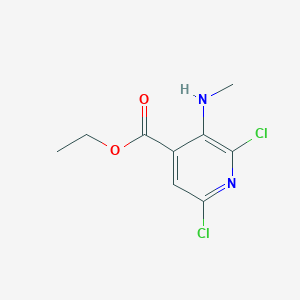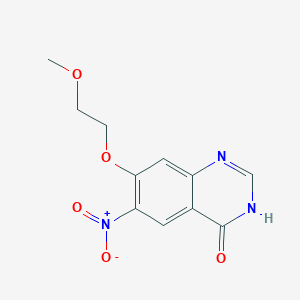
7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one typically involves the following steps:
Etherification: The methoxyethoxy group is introduced via etherification reactions, often using methoxyethanol as a reagent in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 7-(2-Methoxyethoxy)-6-aminoquinazolin-4(3H)-one.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.
Aplicaciones Científicas De Investigación
7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone: Known for its strong tyrosinase inhibitory activity.
2-Methoxyethanol: Used as a solvent and in the synthesis of various chemical compounds.
2-(2-Ethoxyethoxy)ethanol: A popular solvent for commercial applications.
Uniqueness
7-(2-Methoxyethoxy)-6-nitroquinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nitro group and a methoxyethoxy group within the quinazolinone framework makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
1012057-58-7 |
|---|---|
Fórmula molecular |
C11H11N3O5 |
Peso molecular |
265.22 g/mol |
Nombre IUPAC |
7-(2-methoxyethoxy)-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H11N3O5/c1-18-2-3-19-10-5-8-7(4-9(10)14(16)17)11(15)13-6-12-8/h4-6H,2-3H2,1H3,(H,12,13,15) |
Clave InChI |
PVRDEQDUHXKCET-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)
![2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)

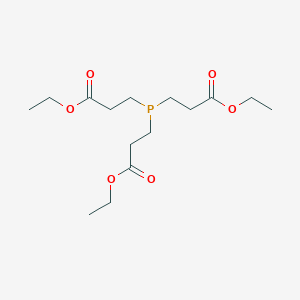
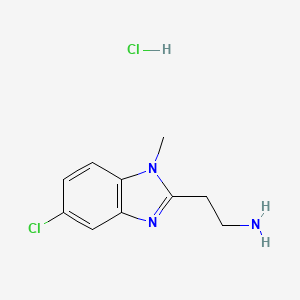
![[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrol-2-iuM carboxyfor](/img/structure/B15329144.png)

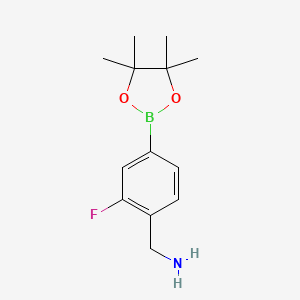

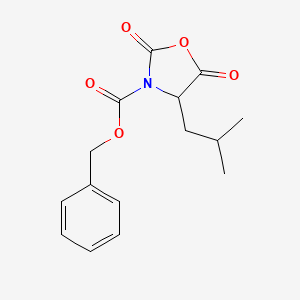
![4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15329188.png)
